Methyl 8-chloroquinoxaline-6-carboxylate
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Overview
Description
Methyl 8-chloroquinoxaline-6-carboxylate is a chemical compound with the molecular formula C10H7ClN2O2. It is a derivative of quinoxaline, a nitrogen-containing heterocyclic compound. Quinoxalines are known for their diverse biological activities and are used in various pharmaceutical and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 8-chloroquinoxaline-6-carboxylate typically involves the condensation of an aryl 1,2-diamine with a 1,2-diketone in the presence of catalysts. Common catalysts include molecular iodine, cerium ammonium nitrate, and sulfamic acid. The reaction is usually carried out in refluxing ethanol or acetic acid .
Industrial Production Methods
Industrial production of quinoxaline derivatives, including this compound, often employs green chemistry principles to minimize environmental impact. Methods such as microwave irradiation and the use of recyclable catalysts like titanium silicate (TS-1) are employed to enhance efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
Methyl 8-chloroquinoxaline-6-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoxaline-6-carboxylic acid, while reduction can produce 8-chloroquinoxaline-6-carboxylic acid .
Scientific Research Applications
Methyl 8-chloroquinoxaline-6-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various quinoxaline derivatives.
Biology: Studied for its potential antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in developing new pharmaceuticals, particularly for its anticancer and anti-inflammatory activities.
Industry: Utilized in the production of dyes and organic semiconductors.
Mechanism of Action
The mechanism of action of methyl 8-chloroquinoxaline-6-carboxylate involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit bacterial enzymes, contributing to its antimicrobial activity. The exact pathways and molecular targets can vary depending on the specific application .
Comparison with Similar Compounds
Similar Compounds
Methyl quinoxaline-6-carboxylate: Similar structure but lacks the chlorine atom.
8-Chloroquinoxaline: Similar structure but lacks the carboxylate group.
Quinoxaline-6-carboxylic acid: Similar structure but lacks the methyl ester group.
Uniqueness
Methyl 8-chloroquinoxaline-6-carboxylate is unique due to the presence of both the chlorine atom and the methyl ester group, which can influence its reactivity and biological activity. This combination of functional groups can enhance its potential as a versatile intermediate in chemical synthesis and its efficacy in biological applications .
Properties
Molecular Formula |
C10H7ClN2O2 |
---|---|
Molecular Weight |
222.63 g/mol |
IUPAC Name |
methyl 8-chloroquinoxaline-6-carboxylate |
InChI |
InChI=1S/C10H7ClN2O2/c1-15-10(14)6-4-7(11)9-8(5-6)12-2-3-13-9/h2-5H,1H3 |
InChI Key |
ZZFRCVUHEMKBFH-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=NC=CN=C2C(=C1)Cl |
Origin of Product |
United States |
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